3-[(Oxan-2-yl)oxy]propanal

Catalog No.
S14436804
CAS No.
62592-78-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Oxan-2-yl)oxy]propanal

CAS Number

62592-78-3

Product Name

3-[(Oxan-2-yl)oxy]propanal

IUPAC Name

3-(oxan-2-yloxy)propanal

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h5,8H,1-4,6-7H2

InChI Key

UOOYMLCJSFOYEN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC=O

3-[(Oxan-2-yl)oxy]propanal is a chemical compound characterized by the presence of an oxan-2-yl group attached to a propanal backbone. This compound features a tetrahydropyran ring, which provides unique structural properties that influence its reactivity and biological activity. The molecular formula for 3-[(Oxan-2-yl)oxy]propanal can be represented as C₇H₁₄O₃, indicating the presence of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms.

Due to its aldehyde functional group and ether linkages. Key types of reactions include:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol.
  • Substitution Reactions: The oxan-2-yl ether group may participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

The synthesis of 3-[(Oxan-2-yl)oxy]propanal typically involves the reaction of propanal with tetrahydro-2H-pyran under acidic conditions. This reaction forms an oxonium ion intermediate that subsequently reacts with the hydroxyl group of tetrahydro-2H-pyran, leading to the desired product.

General Synthetic Route:

  • Starting Materials: Propanal and tetrahydro-2H-pyran.
  • Conditions: Acidic medium (e.g., using p-toluenesulfonic acid as a catalyst).
  • Procedure: Mix the reactants in dichloromethane at ambient temperature.

3-[(Oxan-2-yl)oxy]propanal has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a precursor for drug development.
  • Chemical Synthesis: It could be utilized as an intermediate in organic synthesis, particularly in creating more complex molecules.

Several compounds share structural similarities with 3-[(Oxan-2-yl)oxy]propanal. These include:

  • Propanal, 2-(tetrahydro-2H-pyran-2-yloxy): Similar structure but lacks the aldehyde functionality.
  • 2,2-Dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanal: Contains additional methyl groups which may influence its reactivity and properties.
  • Tetrahydropyranyl derivatives: Various derivatives exist that modify the tetrahydropyran ring, affecting their chemical behavior and biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Properties
3-[(Oxan-2-yl)oxy]propanalAldehyde with oxan groupPotential biological activity
Propanal, 2-(tetrahydro-2H-pyran-2-yloxy)Ether linkage without aldehydeLess reactive due to lack of aldehyde
2,2-Dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)propanalAdditional methyl groupsAltered sterics may enhance or reduce reactivity
Various Tetrahydropyranyl derivativesModified tetrahydropyran ringsDiverse biological activities based on modifications

This comparison highlights the unique aspects of 3-[(Oxan-2-yl)oxy]propanal while situating it within a broader context of related compounds that may share similar reactivity or applications in pharmaceuticals and organic synthesis. Further research is warranted to fully explore its properties and potential uses.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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